molecular formula C18H28O2 B8460563 10-Phenyldecanoic acid ethyl ester

10-Phenyldecanoic acid ethyl ester

Cat. No.: B8460563
M. Wt: 276.4 g/mol
InChI Key: MCHBMLAAPKVHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Phenyldecanoic acid ethyl ester (CAS 58380-63-5) is a high-purity chemical compound supplied for research and development purposes. This ester is a significant reference material in microbiological and biochemical studies, particularly in investigating bacterial metabolism. Research indicates it serves as a valuable precursor or analog in the study of enzyme pathways, such as those involving long-chain fatty acyl coenzyme A synthetases (FadD) in bacteria like Pseudomonas putida . Studies on Haematococcus pluvialis microalga have also identified the related 10-phenyldecanoic acid, highlighting the relevance of this compound family in metabolomic profiling and the characterization of bioactive extracts . Researchers utilize this ester to explore the synthesis and accumulation of microbial polyhydroxyalkanoates (PHA), a class of biopolymers with applications in biodegradable plastics . Its structure makes it a suitable substrate for probing the substrate specificity and catalytic efficiency of enzymes involved in the activation and channeling of aromatic and aliphatic alkanoic acids into various metabolic pathways . This product is intended for use in a laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. For specific handling and storage information, please refer to the safety data sheet (SDS).

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

ethyl 10-phenyldecanoate

InChI

InChI=1S/C18H28O2/c1-2-20-18(19)16-12-7-5-3-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,2-7,9,12-13,16H2,1H3

InChI Key

MCHBMLAAPKVHBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance DCC-mediated reactions but require post-synthesis removal.

  • Non-Polar Solvents : Toluene minimizes side reactions in acid-catalyzed methods.

Catalytic Enhancements

  • Ion-Exchange Resins : Replace H₂SO₄ in distillation columns to reduce corrosion.

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable esterification at 40–50°C with >80% yield, though slower.

Purification Techniques

  • Distillation : Fractional distillation isolates the ester (b.p. 290–300°C at reduced pressure).

  • Chromatography : Silica gel chromatography resolves byproducts in small-scale syntheses .

Chemical Reactions Analysis

Types of Reactions: 10-Phenyldecanoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 10-phenyldecanoate can be hydrolyzed to produce 10-phenyldecanoic acid and ethanol.

    Reduction: Reduction reactions can convert the ester group into an alcohol group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: 10-phenyldecanoic acid and ethanol.

    Reduction: 10-phenyldecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

10-Phenyldecanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 10-phenyldecanoate involves its interaction with biological molecules through its ester group. The ester linkage can be hydrolyzed by enzymes such as esterases, releasing the active components (10-phenyldecanoic acid and ethanol) that can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Straight-Chain Saturated Ethyl Esters
  • Decanoic acid ethyl ester (C10:0): Structure: A 10-carbon saturated chain with an ethyl ester group. Applications: Widely used in biodiesel production due to favorable combustion properties . Engineered Escherichia coli strains produce ~1.2 g/L of C10:0 ethyl esters under optimized conditions . Physical Properties: Lower molecular weight (200.32 g/mol) compared to phenyl-substituted analogs, resulting in lower boiling points (~245–247°C).
  • Myristic acid ethyl ester (C14:0): Structure: 14-carbon saturated chain. Applications: Used as a non-polar solvent and in biodegradable plastics . Comparison: Longer chain length increases hydrophobicity and melting point (295–297°C), making it less volatile than C10:0 esters .
Unsaturated and Branched Ethyl Esters
  • 9,12-Octadecadienoic acid ethyl ester (C18:2): Structure: 18-carbon chain with two double bonds. Applications: Found in plant extracts (e.g., Phaeanthus vietnamensis) and studied for anti-inflammatory properties . Comparison: Unsaturation reduces melting point and enhances reactivity in oxidation reactions compared to saturated analogs .
  • Phytanic acid ethyl ester (C20:0 branched) :

    • Structure : Branched 20-carbon chain with a methyl group at the 3rd position.
    • Applications : Research-grade lipid used in metabolic studies .
    • Comparison : Branched chains disrupt molecular packing, lowering melting points and increasing solubility in organic solvents .
Aromatic and Substituted Ethyl Esters
  • Caffeic acid ethyl ester: Structure: Phenolic core with a 3-carbon aliphatic chain and ethyl ester. Applications: Antioxidant and anti-tyrosinase agent isolated from Patrinia villosa . Comparison: The phenolic -OH group enhances hydrogen-bonding capacity, increasing polarity and biological activity compared to purely aliphatic esters .
  • Ethyl-10-undecenoate (C11:1): Structure: 11-carbon chain with a terminal double bond. Applications: Used in fragrances and polymer synthesis. Comparison: Terminal unsaturation increases volatility (boiling point: 259°C) and reactivity in polymerization .

Key Comparative Data Table

Compound Chain Length/Structure Molecular Weight (g/mol) Boiling Point (°C) Key Applications Source/Production Method
10-Phenyldecanoic acid ethyl ester C10 with phenyl terminus ~264.35 (estimated) >300 (estimated) Specialty chemicals, drug delivery Synthetic organic synthesis
Decanoic acid ethyl ester C10:0 200.32 245–247 Biodiesel, flavoring agents Engineered E. coli
Myristic acid ethyl ester C14:0 256.40 295–297 Solvents, biodegradable plastics Chemical synthesis
9,12-Octadecadienoic acid ethyl ester C18:2 310.50 325–330 Anti-inflammatory agents Plant extracts
Phytanic acid ethyl ester C20:0 branched 340.58 >300 Lipid metabolism studies Synthetic or natural sources
Caffeic acid ethyl ester Phenolic C3 208.21 285–290 Antioxidants, cosmetics Plant extracts

Research Findings and Trends

  • Biodiesel Production: Short-chain esters (C10–C12) are preferred for biodiesel due to optimal viscosity and combustion profiles. Decanoic acid ethyl ester achieves 85–90% yield in microreactor systems using KOH catalysis .
  • Biological Activity: Esters with aromatic or phenolic groups (e.g., caffeic acid ethyl ester) exhibit enhanced antioxidant and anti-inflammatory properties compared to aliphatic analogs .
  • Analytical Detection : Gas chromatography (GC) with DVB/CAR/PDMS fibers effectively separates ethyl esters by chain length and saturation, as shown in cider and biodiesel analyses .

Q & A

Q. What are the established synthetic routes for 10-phenyldecanoic acid ethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 10-phenyldecanoic acid with ethanol. Sulfuric acid (H₂SO₄) is commonly used as a catalyst, with reflux conditions (~70–80°C) to drive the reaction to completion. For example, a procedure analogous to ethyl phenylacetate synthesis involves mixing the carboxylic acid with excess ethanol and concentrated H₂SO₄, followed by neutralization and purification via fractional distillation . Alternatively, transesterification from methyl or other alkyl esters using lipases (e.g., Novozym® 435) under mild conditions (40–60°C) can improve enantioselectivity and reduce side reactions . Yield optimization requires monitoring parameters like molar ratios (acid:alcohol ~1:3–5), catalyst loading (5–10% w/w), and reaction time (6–24 hrs).

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

  • Methodological Answer : GC-MS is essential for identifying the ester’s molecular ion (e.g., m/z corresponding to C₁₈H₂₈O₂) and fragmentation patterns, as demonstrated for structurally similar ethyl esters like decanoic acid ethyl ester . ¹H/¹³C NMR confirms regiochemistry: the ethyl ester group (-COOCH₂CH₃) shows a triplet at δ ~1.2–1.4 ppm (CH₃) and a quartet at δ ~4.1–4.3 ppm (CH₂), while the phenyl group’s aromatic protons appear at δ ~7.2–7.4 ppm. Purity is quantified via HPLC using C18 columns with UV detection (λ = 210–254 nm) and validated against reference standards .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by temperature , light , and humidity . Long-term storage requires anhydrous conditions (desiccants like silica gel) at –20°C to prevent hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation kinetics. Monitor ester integrity via periodic FTIR (C=O stretch at ~1740 cm⁻¹) and TLC (Rf comparison with fresh samples) .

Advanced Research Questions

Q. How can kinetic modeling optimize the enzymatic synthesis of this compound?

  • Methodological Answer : Use central composite design (CCD) to model variables like enzyme loading (5–15% w/w), substrate molar ratio (1:1–1:5), and temperature (30–60°C). For example, a CCD study on DHA/EPA ethyl ester production identified optimal lipase activity at 50°C and 1:3 acid:alcohol ratio, achieving >90% conversion . Apply the Michaelis-Menten equation to derive kinetic constants (Km, Vmax) and identify rate-limiting steps.

Q. What strategies resolve contradictions in bioactivity data for phenyl-substituted ethyl esters?

  • Methodological Answer : Discrepancies in reported bioactivity (e.g., antimicrobial or anti-inflammatory effects) often arise from variability in assay conditions (cell lines, solvent carriers) or impurity profiles . Standardize protocols using pharmacopeial guidelines (e.g., USP) for dissolution media and cytotoxicity controls. For example, batch-to-batch consistency in ethyl icosapentate (EPA-EE) is ensured via LC-MS impurity profiling (<0.1% residual catalysts) . Replicate studies with positive controls (e.g., known inhibitors) and orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models) to validate findings .

Q. How does computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like cyclooxygenase-2 (COX-2) or fatty acid-binding proteins. For example, 3D visualization of hexadecanoic acid ethyl ester in MERS-CoV protease active sites revealed hydrophobic interactions with phenylalanine residues . Validate predictions via SAR studies : synthesize analogs (e.g., varying phenyl ring substituents) and correlate docking scores (ΔG binding) with experimental IC₅₀ values .

Methodological Notes

  • Synthesis : Prioritize enzymatic routes for scalability and green chemistry compliance .
  • Analysis : Cross-validate GC-MS/NMR data with NIST reference spectra .
  • Data Validation : Use ANOVA for statistical rigor in kinetic studies .

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